molecular formula C12H8ClNO3 B2886158 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS No. 186668-55-3

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde

Cat. No.: B2886158
CAS No.: 186668-55-3
M. Wt: 249.65
InChI Key: QRUKDHRPKVWTHQ-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde can be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

  • (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol

Properties

IUPAC Name

7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-12-8(6-15)3-7-4-10-11(5-9(7)14-12)17-2-1-16-10/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUKDHRPKVWTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=NC(=C(C=C3C=C2O1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332206
Record name 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

186668-55-3
Record name 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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